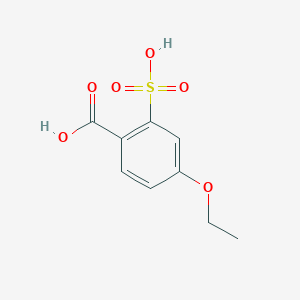

4-Ethoxy-2-sulfobenzoic acid

Description

Contextual Importance of Sulfobenzoic Acid Derivatives in Contemporary Chemical Research

Sulfobenzoic acid derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research due to their versatile properties and wide range of applications. These molecules, characterized by the presence of both a sulfonic acid (-SO₃H) and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring, are utilized in various scientific and industrial fields. ontosight.ai Their applications span from being intermediates in the synthesis of dyes, pigments, and pharmaceuticals to their use as catalysts and building blocks for polymers and materials with unique properties. ontosight.ainih.gov

The dual functionality of sulfobenzoic acids imparts unique physicochemical characteristics, such as enhanced water solubility and the ability to participate in a variety of chemical reactions. solubilityofthings.com For instance, they are employed in the production of sulfonaphthalein indicators and have been investigated for their potential biological activities, including antimicrobial properties. chemicalbook.com The strategic placement of the sulfonic acid and carboxylic acid groups, along with other substituents on the aromatic ring, allows for the fine-tuning of their chemical behavior, making them valuable tools for chemists in designing novel molecules and materials. frontiersin.orgrsc.org

The Unique Architectural Features and Potential Reactivity of 4-Ethoxy-2-sulfobenzoic Acid

This compound is a distinct member of the sulfobenzoic acid family, featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a sulfonic acid group at the 2-position of the benzoic acid backbone. This specific arrangement of functional groups suggests a unique combination of electronic and steric properties that likely influence its reactivity and potential applications.

The sulfonic acid group at the ortho-position to the carboxylic acid is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. biosynth.com This ortho-substitution can also lead to intramolecular hydrogen bonding, influencing the compound's conformation and physical properties. The ethoxy group at the para-position is an electron-donating group through resonance, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. The interplay of these electronic effects, with the electron-withdrawing sulfonic acid group and the electron-donating ethoxy group, presents an interesting chemical profile for this molecule.

The potential reactivity of this compound is expected to be rich and varied. The carboxylic acid group can undergo esterification, amidation, and reduction. The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters. The aromatic ring, activated by the ethoxy group and deactivated by the sulfonic acid and carboxylic acid groups, could undergo selective electrophilic or nucleophilic aromatic substitution reactions under specific conditions.

Scope and Research Objectives for Investigating this compound

Given the limited specific research on this compound, a focused investigation into its properties and potential applications is warranted. The primary objectives of such research would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to thoroughly characterize the compound using modern spectroscopic and analytical techniques.

Physicochemical Properties: To systematically measure and document its key physicochemical properties, such as melting point, boiling point, solubility in various solvents, and pKa values.

Reactivity Studies: To explore the reactivity of its functional groups (carboxylic acid, sulfonic acid, and the aromatic ring) through a series of controlled chemical reactions.

Exploration of Potential Applications: To investigate its potential as a building block in organic synthesis, a ligand for coordination chemistry, or a precursor for novel materials, based on the properties of its structural analogs. frontiersin.orgrsc.orgnih.gov

The fulfillment of these objectives would provide a solid foundation of knowledge about this compound, paving the way for its potential utilization in various areas of chemical science.

Physicochemical Properties

| Property | 2-Sulfobenzoic Acid | 4-Ethoxybenzoic Acid | This compound (Estimated) |

| Molecular Formula | C₇H₆O₅S biosynth.com | C₉H₁₀O₃ | C₉H₁₀O₅S |

| Molecular Weight | 202.19 g/mol biosynth.com | 166.17 g/mol | 246.24 g/mol |

| Appearance | White needles chemicalbook.com | Solid | White crystalline solid |

| Melting Point | 65-70 °C (hydrate) ontosight.ai | 197-199 °C | Expected to be a crystalline solid with a distinct melting point. |

| Solubility | Soluble in water and alcohol; insoluble in ether. solubilityofthings.comchemicalbook.com | - | Likely soluble in water and polar organic solvents due to the presence of both sulfonic acid and carboxylic acid groups. |

| Acidity | Stronger acid than benzoic acid. ontosight.ai | - | Expected to be a strong di-acid. |

Synthesis

A definitive, optimized synthesis for this compound is not documented in detail. However, plausible synthetic routes can be proposed based on established organic chemistry reactions for analogous compounds.

One potential route involves the sulfonation of 4-ethoxybenzoic acid. This would likely be achieved by treating 4-ethoxybenzoic acid with a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. ontosight.ai The directing effects of the ethoxy and carboxyl groups would need to be carefully considered to achieve the desired 2-sulfo isomer.

Another possible approach is the oxidation of a suitable precursor, such as 4-ethoxy-2-toluenesulfonic acid. google.com This method has been used for the preparation of other substituted sulfobenzoic acids. google.com

Chemical Reactivity

The chemical reactivity of this compound can be predicted based on the individual and combined effects of its functional groups.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is expected to undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride would be a versatile intermediate for the synthesis of amides and other derivatives.

Reactions of the Sulfonic Acid Group: The sulfonic acid group is a strong acid and can be converted to its corresponding sulfonyl chloride by reaction with reagents like phosphorus pentachloride. orgsyn.org The resulting sulfonyl chloride can then be reacted with amines to form sulfonamides or with alcohols to form sulfonate esters.

Reactions of the Aromatic Ring: The aromatic ring is substituted with both an activating group (ethoxy) and deactivating groups (carboxylic acid and sulfonic acid). The interplay of these groups will govern the regioselectivity of any electrophilic aromatic substitution reactions. The positions ortho and meta to the ethoxy group will be the most likely sites for substitution, though the steric hindrance and deactivating nature of the other substituents will play a significant role.

Intramolecular Reactions: The ortho disposition of the carboxylic acid and sulfonic acid groups could allow for intramolecular cyclization reactions under certain conditions, potentially forming an anhydride (B1165640) derivative similar to o-sulfobenzoic anhydride. orgsyn.org

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, predictions can be made based on the analysis of its constituent parts and related molecules.

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet and a quartet). Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern. A broad singlet for the acidic protons of the carboxylic and sulfonic acid groups. chemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group. Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. A signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the carboxylic and sulfonic acids. A strong C=O stretching vibration for the carboxylic acid. Bands corresponding to the S=O stretching of the sulfonic acid group. C-O stretching for the ethoxy group. Aromatic C-H and C=C stretching vibrations. chemicalbook.comnist.govnih.gov |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and the sulfonic acid group. nih.govnih.gov |

Properties

CAS No. |

62474-05-9 |

|---|---|

Molecular Formula |

C9H10O6S |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

4-ethoxy-2-sulfobenzoic acid |

InChI |

InChI=1S/C9H10O6S/c1-2-15-6-3-4-7(9(10)11)8(5-6)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

WIRIWQVWFCRWHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Ethoxy 2 Sulfobenzoic Acid

Electronically Driven Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of 4-ethoxy-2-sulfobenzoic acid is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents.

The ethoxy group (-OCH2CH3) is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid (-COOH) and sulfonic acid (-SO3H) groups are deactivating, meta-directing groups because they withdraw electron density from the ring.

In this compound, the positions ortho and para to the strongly activating ethoxy group are positions 3, 5, and the already substituted position 1. The positions meta to the deactivating sulfonic acid and carboxylic acid groups are positions 3 and 5, and 3 and 5 respectively. Therefore, incoming electrophiles will be directed primarily to the 3- and 5-positions, which are ortho and para to the ethoxy group and meta to the deactivating groups. The steric hindrance from the adjacent sulfonic acid group at position 2 may favor substitution at the 5-position.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the substitution of a hydrogen atom with a halogen. lumenlearning.com

Sulfonation: Fuming sulfuric acid (a solution of SO3 in H2SO4) can introduce an additional sulfonic acid group. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, are generally not effective on strongly deactivated rings like this one.

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of Ethoxy Group (-OEt) | Directing Effect of Sulfonic Acid Group (-SO₃H) | Directing Effect of Carboxylic Acid Group (-COOH) | Overall Predicted Reactivity |

| 3 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | Favorable |

| 5 | Para (Activating) | Meta (Deactivating) | Meta (Deactivating) | Favorable |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Unfavorable |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. jackwestin.comlibretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. msu.edu For example, reaction with ethanol (B145695) would yield ethyl 4-ethoxy-2-sulfobenzoate.

Acid Halide Formation: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can convert the carboxylic acid into a more reactive acyl chloride. libretexts.orgmnstate.edu

Amide Formation: The carboxylic acid can react with amines to form amides, often requiring activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. jackwestin.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide is generally difficult for aromatic carboxylic acids unless specific conditions or activating groups are present. jackwestin.com

Reactivity of the Sulfonic Acid Group and its Derivatives (e.g., Sulfonyl Halides, Sulfonamides)

The sulfonic acid group (-SO3H) also displays characteristic reactivity.

Sulfonyl Halide Formation: The sulfonic acid can be converted to a sulfonyl halide, most commonly a sulfonyl chloride (-SO2Cl), by treatment with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). researchgate.net

Sulfonamide Synthesis: The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides. It readily reacts with ammonia (B1221849) or primary and secondary amines to form the corresponding sulfonamide derivatives. nih.govekb.egluxembourg-bio.com This is a widely used reaction in the synthesis of various pharmaceuticals.

Role of the Ethoxy Substituent in Directing Chemical Reactivity

Electronic Effects: As a strong electron-donating group, it activates the benzene ring towards electrophilic attack, making substitutions more facile than in unsubstituted benzoic or sulfonic acids. mdpi.comnih.gov Its ortho, para-directing influence is the dominant factor in determining the position of incoming electrophiles.

Steric Effects: While electronically activating, the ethoxy group, particularly in the ortho position, can sterically hinder reactions at the adjacent sulfonic acid and carboxylic acid groups.

Comparative Mechanistic Investigations with Isomeric Sulfobenzoic Acids

The reactivity of this compound can be better understood by comparing it to its isomers, such as 2-ethoxy-5-sulfobenzoic acid or the various isomers of sulfobenzoic acid itself. researchgate.netnih.govkeyorganics.net

Studies on the fragmentation patterns of sulfobenzoic acid isomers in mass spectrometry reveal differences in their stability and reactivity. For instance, the para-isomer of sulfobenzoic acid uniquely shows a loss of SO2 upon fragmentation, a pathway not observed for the ortho and meta-isomers. nih.govstevens.edu This suggests that the relative positions of the functional groups significantly influence bond strengths and reaction pathways. In the case of this compound, the electronic and steric interplay between the three distinct substituents would lead to a unique reactivity profile compared to isomers with different substitution patterns.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique would identify the number and types of hydrogen atoms (protons) in the 4-Ethoxy-2-sulfobenzoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), and the acidic proton of the carboxylic acid and sulfonic acid groups. The chemical shifts (δ) would indicate the electronic environment of the protons, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish connectivity between protons and carbons, further confirming the structural assignment of the molecule.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonic acid group, C-O stretches of the ethoxy group, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which might be weak or absent in the IR spectrum.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): This analysis would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule, helping to confirm the positions of the ethoxy, sulfo, and carboxylic acid groups on the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum would show absorption bands corresponding to π→π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring.

Chromatographic Analysis for Complex Mixtures and Purity Determination

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. A validated HPLC method would be crucial for determining the purity of this compound and for quantifying any impurities. The choice of the stationary phase (e.g., C18) and the mobile phase composition would be optimized to achieve good separation of the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound under specific chromatographic conditions is a characteristic feature that aids in its identification.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is generally not feasible. The compound's high polarity, attributed to the presence of both carboxylic acid and sulfonic acid functional groups, results in very low volatility and strong interactions with conventional stationary phases, leading to poor chromatographic performance. To overcome this limitation, derivatization is employed to convert the non-volatile acid into a more volatile form suitable for GC analysis.

This process typically involves the esterification of the acidic protons. For instance, the carboxylic acid and sulfonic acid groups can be converted to their corresponding methyl or ethyl esters. This chemical modification reduces the compound's polarity and increases its vapor pressure, allowing it to be analyzed by GC. The choice of derivatization agent is critical for achieving high reaction yields and producing a stable derivative.

Once derivatized, the resulting compound can be separated from other components in a mixture and quantified. The selection of the GC column and temperature program is optimized to achieve baseline separation of the derivative from potential impurities or side-products. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and identification. nih.gov While FID provides quantitative data based on carbon content, MS offers structural information, confirming the identity of the derivative through its mass spectrum and fragmentation pattern.

Table 1: Common Derivatization Strategies for GC Analysis of Sulfobenzoic Acids

| Derivatization Agent | Target Functional Group(s) | Resulting Volatile Derivative | Key Advantages |

|---|---|---|---|

| Diazomethane (CH₂N₂) | Carboxylic acid, Sulfonic acid | Methyl 4-ethoxy-2-(methoxy)sulfonylbenzoate | High reactivity, near-quantitative yields |

| Trimethylsilylethers (e.g., BSTFA) | Carboxylic acid, Sulfonic acid | Trimethylsilyl 4-ethoxy-2-(trimethylsilylsulfonyl)benzoate | Forms stable derivatives, clean reactions |

| Methanol/Ethanol (B145695) with Acid Catalyst | Carboxylic acid | Methyl/Ethyl 4-ethoxy-2-sulfobenzoate | Readily available reagents, cost-effective |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous structural elucidation of this compound, revealing exact bond lengths, bond angles, and torsional angles. A prerequisite for this analysis is the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov

If a suitable crystal is obtained, the resulting crystal structure would offer invaluable insights into the molecule's conformation in the solid state. Furthermore, it would detail the network of intermolecular interactions that govern the crystal packing. For this compound, these interactions are expected to be dominated by strong hydrogen bonds involving the carboxylic acid and sulfonic acid moieties. The sulfonic acid group, in particular, is a potent hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid and the sulfonyl oxygens act as acceptors. These interactions would likely lead to the formation of complex supramolecular architectures, such as dimers, chains, or sheets. While crystal structure data for this compound is not publicly available, data for the related compound 4-ethoxybenzoic acid shows the formation of hydrogen-bonded dimers through its carboxylic acid groups. nih.gov The addition of the sulfonic acid group in the target compound would introduce more complex and stronger intermolecular hydrogen bonding networks.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Sulfonic Acid (-SO₃H) | Sulfonyl Oxygen (-SO₃H), Carbonyl Oxygen (-COOH) | Very High (Primary interaction) |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Sulfonyl Oxygen (-SO₃H), Carbonyl Oxygen (-COOH) | High (Forms classic acid dimers or chains) |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate (Dependent on packing orientation) |

| Van der Waals Forces | Ethoxy Group (-OCH₂CH₃) | All atoms | Moderate (Contributes to overall lattice energy) |

In-Situ and Operando Spectroscopic Analysis for Reaction Monitoring and Interfacial Studies (e.g., Operando ATR-FTIR)

In-situ and operando spectroscopic techniques are powerful tools for studying chemical reactions and interfacial phenomena in real-time and under actual operating conditions. Operando Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring reactions in solution. researchgate.net This method allows for the continuous collection of IR spectra from a reaction mixture, providing kinetic and mechanistic information.

For this compound, operando ATR-FTIR could be used to monitor its synthesis. For example, during the sulfonation of 4-ethoxybenzoic acid, the progress of the reaction could be tracked by observing the disappearance of reactant vibrational bands and the simultaneous appearance of characteristic product bands. Specifically, the emergence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonic acid group would signal the formation of the product.

This technique is also valuable for studying the compound's behavior at interfaces. For instance, the adsorption of this compound onto a solid surface could be investigated by monitoring changes in the IR spectrum as the molecule interacts with the substrate. This could reveal information about the orientation of the adsorbed molecule and the nature of the bonding interactions. The data gathered from such studies are crucial for applications where the surface activity of the compound is important.

Table 3: Key Infrared Vibrational Frequencies for Monitoring this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Application in Monitoring |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Confirmation of the carboxylic acid group |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 | Tracking the presence of the carboxyl moiety |

| Sulfonic Acid (S=O) | Asymmetric Stretching | 1340-1350 | Monitoring the formation of the sulfonic acid group |

| Sulfonic Acid (S=O) | Symmetric Stretching | 1150-1165 | Confirming the presence of the sulfonic acid group |

| Aromatic C-H | Out-of-plane Bending | 800-900 | Monitoring changes to the aromatic ring substitution pattern |

Computational and Theoretical Insights into 4 Ethoxy 2 Sulfobenzoic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and its electronic properties. For 4-Ethoxy-2-sulfobenzoic acid, these computational tools can provide a detailed understanding of its ground state geometry and conformational preferences.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other electronic properties. In the context of this compound, DFT calculations would be employed to determine the most stable arrangement of its atoms in space, known as the ground state geometry.

These calculations involve optimizing the molecular structure to find the minimum energy conformation. This process provides key information on bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution of electrons within the molecule, is also obtained from these calculations, offering insights into the molecule's reactivity and chemical behavior.

Basis Set Selection and Level of Theory Considerations for Accurate Predictions

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger and more complex basis sets generally provide more accurate results but at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

The level of theory refers to the specific DFT functional used (e.g., B3LYP, PBE0). Different functionals have varying levels of accuracy for different types of chemical systems and properties. The selection of an appropriate combination of basis set and level of theory is crucial for obtaining reliable and predictive results for the molecular properties of this compound. This selection is often guided by benchmarking against experimental data or higher-level theoretical calculations for related molecules.

Electronic Structure Analysis

A thorough analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. For this compound, several computational techniques can be used to dissect its electronic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Nodal Patterns

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org

For this compound, calculating the energies and visualizing the spatial distribution (nodal patterns) of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Surfaces and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netyoutube.com The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP surface would highlight the electronegative oxygen atoms of the sulfonyl and carboxyl groups as regions of high electron density (red), while the hydrogen atoms of the carboxyl and sulfonic acid groups would be expected to be regions of positive potential (blue).

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns well with classical chemical bonding concepts. wisc.edu This method allows for the calculation of atomic charges, providing a quantitative measure of the electron distribution among the atoms in this compound.

Furthermore, NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions can significantly influence the molecule's conformation and reactivity. A hypothetical table of NBO charges is presented below.

| Atom | NBO Charge (e) |

| O (Sulfonyl) | -0.85 |

| S (Sulfonyl) | +1.50 |

| O (Carboxyl) | -0.70 |

| C (Carboxyl) | +0.75 |

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides a framework for understanding the energetic and structural transformations that occur as reactants evolve into products. For a molecule like this compound, these methods can elucidate complex processes such as functional group transformations, decomposition pathways, or interactions with other chemical species.

At the core of this analysis is the mapping of the potential energy surface (PES) for a given reaction. The key points on this surface are the energy minima, which correspond to stable molecules (reactants and products), and first-order saddle points, which represent transition states (TS). A transition state is the highest energy point along the lowest energy path from reactants to products.

Computational Transition State Search: Identifying the precise geometry and energy of a transition state is a primary objective. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are employed to locate these saddle points on the PES. These calculations, often performed using Density Functional Theory (DFT), provide the activation energy (Ea) of the reaction, which is a critical parameter for determining reaction kinetics. For a hypothetical intramolecular proton transfer in this compound, from the carboxylic acid group to the sulfonate group, a transition state search would identify the specific molecular arrangement and energy barrier for this process.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been located and verified (typically by confirming it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products. smu.edu By following this path downhill from the TS in both forward and reverse directions, chemists can confirm that the identified transition state correctly connects the desired reactants and products. smu.edu The IRC analysis provides a step-by-step visualization of the changes in bond lengths, bond angles, and electron density throughout the reaction, offering a detailed "movie" of the chemical transformation. smu.edu

Below is an illustrative table detailing the calculated energetic profile for a hypothetical reaction involving this compound, as would be determined by these computational methods.

| Entity | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Initial state of this compound and a reaction partner. | 0.00 |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | +25.4 |

| Product Complex | The final state of the reaction products. | -10.2 |

Note: The data in this table is illustrative and represents typical outputs from computational reaction mechanism studies.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies)

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that aid in the interpretation of experimental data. For this compound, theoretical calculations can predict various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

The prediction of vibrational frequencies, which correspond to the peaks in an IR spectrum, is a common application. These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G+(d,p)). The process begins with a geometry optimization to find the lowest energy structure of the molecule. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions.

The results provide a list of vibrational modes and their corresponding frequencies. Each mode represents a specific type of molecular motion, such as the stretching of a C=O bond, the bending of an O-H bond, or the symmetric and asymmetric stretches of the SO₃H group. Because theoretical calculations often assume a harmonic oscillator model in an isolated, gas-phase environment, a scaling factor is typically applied to the computed frequencies to better match experimental values obtained in solid or solution phases.

These predicted spectra are invaluable for assigning peaks in experimentally obtained spectra and for understanding how molecular structure relates to spectroscopic features.

The following table presents hypothetical, unscaled vibrational frequencies for key functional groups in this compound, as would be predicted by a DFT calculation.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid (COOH) | O-H Stretch | 3550 |

| C=O Stretch | 1745 | |

| Sulfonic Acid (SO₃H) | O-H Stretch | 3480 |

| S=O Asymmetric Stretch | 1355 | |

| S=O Symmetric Stretch | 1180 | |

| Ethoxy Group (-OCH₂CH₃) | C-H Stretch (CH₂) | 2980 |

| C-O Stretch | 1250 | |

| Aromatic Ring | C-H Stretch | 3080 |

| C=C Stretch | 1605, 1485 |

Note: The data in this table is illustrative. Actual calculated values may vary depending on the level of theory and basis set used.

Acid-Base Equilibrium Prediction in Solution and Gas Phase (pKa values) through Computational Modeling

The acidity of a molecule, quantified by its pKa value, is a fundamental property that governs its behavior in different chemical environments. nih.gov this compound is a polyprotic acid, with two acidic protons: one on the carboxylic acid group and one on the sulfonic acid group. Computational modeling provides a robust method for predicting these pKa values. mdpi.com

The prediction of pKa is based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a specific medium (gas phase or solution). nih.gov The relationship between pKa and ΔG is given by the equation: pKa = ΔG / (2.303 RT), where R is the gas constant and T is the temperature.

Gas-Phase Acidity: In the gas phase, the calculation is straightforward, involving the computation of the Gibbs free energy for the acidic molecule (HA) and its conjugate base (A⁻). The difference in these energies gives the gas-phase acidity.

Acidity in Solution: Predicting pKa in solution is more complex due to the critical role of the solvent. nih.gov Solvation effects are typically handled using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, accounting for the stabilization of charged species. The "direct approach" calculates the free energy change of the acid-base equilibrium directly in the simulated solvent. nih.gov

For a molecule like this compound, separate calculations are performed for the first deprotonation (likely the more acidic sulfonic acid group) and the second deprotonation (the carboxylic acid group). The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and solvation model. peerj.com

An illustrative table of predicted pKa values for this compound is provided below.

| Acidic Group | Environment | Predicted pKa |

| Sulfonic Acid (-SO₃H) | Gas Phase | 295.0 |

| Water (Aqueous Solution) | -1.5 | |

| Carboxylic Acid (-COOH) | Gas Phase | 320.0 |

| Water (Aqueous Solution) | 3.8 |

Note: The data in this table is illustrative and represents plausible values derived from computational models. Gas phase values are on the absolute gas-phase acidity scale (kcal/mol), converted here for conceptual comparison, while solution values are on the standard pKa scale relative to water.

Applications in Advanced Chemical Systems

Catalysis and Organocatalysis:No specific studies were identified that detail the use of 4-Ethoxy-2-sulfobenzoic acid as a Brønsted acidic catalyst in organic transformations. While the sulfonic acid and carboxylic acid functional groups suggest potential Brønsted acidity, dedicated research on its catalytic activity, substrate scope, and reaction mechanisms is not present in the available literature.

Similarly, there is no information regarding the design of ligands derived from this compound for metal-catalyzed processes. The coordination chemistry of this particular molecule and the performance of its potential ligands in catalysis are uncharacterized. Furthermore, its role as a catalyst support modifier or promoter has not been documented.

Materials Science and Engineering:In the field of materials science, the application of this compound as a building block for Metal-Organic Frameworks (MOFs) with tunable acidity appears to be an unexplored area. The synthesis and characterization of MOFs require specific organic linkers, and while numerous sulfobenzoic acid derivatives have been employed, the use of this specific ethoxy-substituted compound is not reported.

Likewise, there is no available research on the functionalization of polymeric materials or conductive polymers with this compound. The methods for grafting or incorporating this compound into polymer chains and the resulting properties of such materials have not been investigated.

Interfacial Phenomena in Electrochemical Devices, Focusing on Structural and Mechanistic Role in Solid Electrolyte Interphase (SEI) Formation

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the surface of electrodes in lithium-ion batteries and other electrochemical devices, governing stability, efficiency, and lifespan. While direct studies detailing the role of this compound in SEI formation are not prominent in the reviewed literature, the function of related sulfur-containing and benzoic acid-based additives provides significant insight into its potential mechanistic contributions.

Sulfur-containing additives are known to facilitate the formation of stable SEI layers. These compounds can be reductively decomposed at the electrode surface to form components like lithium sulfates (Li₂SO₄) and sulfites (Li₂SO₃), which enhance the mechanical stability and ionic conductivity of the SEI.

Furthermore, benzoic acid derivatives have been explored as electrolyte additives to improve SEI properties. For instance, implanting a 4-vinylbenzoic acid (4-VBA) nanolayer on a graphite (B72142) surface has been shown to contribute to the formation of a robust and stable SEI. nih.gov This modified interphase effectively suppresses adverse surface evolution, leading to enhanced electrochemical performance and prolonged cycle life. nih.gov

Given its structure, this compound could theoretically contribute to SEI formation through several mechanisms:

Reductive Decomposition : The sulfonic acid group could be electrochemically reduced at the anode surface during the initial charging cycles. This process would incorporate sulfur-containing species into the SEI, potentially creating a more robust and ionically conductive layer.

Surface Adsorption and Polymerization : The aromatic ring and carboxylic acid group could adsorb onto the electrode surface. Under certain potentials, these moieties might participate in electropolymerization reactions, forming a stable polymeric film that passivates the electrode and prevents continuous electrolyte degradation.

The interplay between the sulfonate and carboxylate functionalities could lead to a multi-component, organically-rich SEI with favorable properties for ion transport and electrode protection. However, empirical studies are required to validate these potential roles.

Components in Polymeric Ionic Liquids for Proton Conduction

Polymeric ionic liquids (PILs) are a subclass of polymers that have an ionic liquid species covalently bonded to the polymer backbone. They are investigated for a variety of applications, including as solid-state electrolytes in fuel cells and batteries, due to their combination of polymer processability and the unique properties of ionic liquids, such as high ionic conductivity and thermal stability.

Protic ionic liquids (PILs), formed through a proton transfer from a Brønsted acid to a Brønsted base, are particularly relevant for proton-conducting materials. frontiersin.org The sulfonic acid group (-SO₃H) is a common functional group used to create Brønsted acidic sites in materials intended for proton conduction. epa.gov When incorporated into a polymer structure, these acidic groups can facilitate proton transport through hopping mechanisms (Grotthuss mechanism) or vehicular transport, especially in the presence of a hydrogen-bonded network, often mediated by water molecules.

While the direct polymerization of this compound into a PIL is not specifically documented in the reviewed literature, its structure contains the necessary components to act as a monomer for an acidic PIL:

Acidic Groups : It possesses both a sulfonic acid and a carboxylic acid group, which can act as proton donors. The sulfonic acid is a strong acid, making it an excellent candidate for generating mobile protons.

Polymerizable Handle : The molecule would require modification, such as the addition of a vinyl or acrylate (B77674) group, to be made polymerizable.

The resulting PIL would feature pending ethoxy-sulfobenzoic acid moieties. The ethoxy group could influence the polymer's physical properties, such as its glass transition temperature and solubility. The primary function of the sulfonate group would be to provide a high density of acidic sites for proton conduction. nih.gov The efficiency of proton transport in such a system would depend on factors like the hydration level, temperature, and the specific morphology of the polymer. epa.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, known as supermolecules, which are held together by non-covalent intermolecular forces. nih.gov These interactions, including hydrogen bonding and π-π stacking, are weaker than covalent bonds but are highly directional and specific, enabling the self-assembly of molecules into well-defined, functional architectures. nih.gov this compound possesses multiple functional groups capable of participating in these interactions, making it a versatile building block for designing complex supramolecular structures.

Design of Non-Covalent Assemblies Driven by Hydrogen Bonding and π-π Stacking Interactions

The self-assembly of this compound is governed by the interplay of hydrogen bonds and π-π stacking interactions, dictated by its distinct functional groups.

π-π Stacking: The benzene (B151609) ring of the molecule facilitates π-π stacking interactions, where the electron-rich π systems of adjacent aromatic rings align. rsc.org These interactions are crucial for organizing the molecules in a co-facial arrangement, contributing to the formation of one-dimensional stacks or columns. nih.govucl.ac.uk The strength and geometry of these interactions can be modulated by the electronic nature of the substituents on the ring. The electron-withdrawing sulfonic acid group and the electron-donating ethoxy group create an electronic imbalance that can influence the preferred stacking geometry (e.g., parallel-displaced or T-shaped). ucl.ac.uknih.gov

The combination of planar π-π stacking and directional hydrogen bonding can lead to the formation of extended, higher-order structures like tapes, sheets, or three-dimensional networks. chemrxiv.org

| Interaction Type | Participating Functional Group(s) | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | -COOH (Carboxylic acid), -SO₃H (Sulfonic acid) | Forms strong, directional links (e.g., dimers, chains) that define the primary structure of the assembly. |

| π-π Stacking | Benzene Ring | Promotes the stacking of aromatic cores, leading to the formation of columnar or layered structures. |

| Dipole-Dipole Interactions | -C=O, -S=O, -C-O-C | Contribute to the overall cohesion and stability of the assembled structure. |

Formation of Proton-Transfer Complexes and Their Structural Characterization

As a molecule with two acidic protons, this compound is an excellent proton donor for the formation of proton-transfer complexes with Brønsted bases (proton acceptors), such as amines or pyridines. In these reactions, a proton is transferred from the acid to the base, resulting in the formation of an ion pair (e.g., a sulfonate or carboxylate anion and a protonated base cation).

The resulting ionic species are held together primarily by strong charge-assisted hydrogen bonds (N⁺-H···O⁻). The formation of such a complex versus a neutral co-crystal is dependent on the relative acidity of the acid and the basicity of the base (the ΔpKa rule). Given the strong acidity of the sulfonic acid group, proton transfer is highly probable with a wide range of bases.

The structural characterization of these complexes is typically achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the nature of the intermolecular interactions. Spectroscopic techniques like FT-IR and NMR are also crucial. In FT-IR spectroscopy, proton transfer is often evidenced by the appearance of characteristic bands for the protonated base (e.g., N⁺-H stretching) and the deprotonated acid (e.g., symmetric and asymmetric stretching of -COO⁻ or -SO₃⁻).

Coordination Compound Formation with Metal Centers for Supramolecular Networks

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for coordinating with a wide variety of metal ions. This coordination can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. nih.gov In these structures, the metal ions or clusters act as nodes, and the organic molecule serves as a linker, creating extended one-, two-, or three-dimensional networks.

The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or bidentate bridging, allowing for significant structural diversity. The presence of the bulky ethoxy and sulfonate groups can sterically influence the coordination geometry and the resulting network topology. The sulfonate group, being a weaker coordinator than the carboxylate, might remain non-coordinated and extend into the pores of the network, where it could influence the properties of the material, such as its ion-exchange capacity or catalytic activity.

Derivatization for Analytical and Research Purposes

While this compound itself can be a target for derivatization to synthesize new compounds, a closely related analogue, 2-sulfobenzoic anhydride (B1165640) (SBA), is used as a derivatizing agent for analytical purposes. nih.govresearchgate.net SBA is the cyclic anhydride of 2-sulfobenzoic acid and is highly reactive toward nucleophiles like alcohols and phenols.

This derivatization strategy is particularly useful in liquid chromatography-mass spectrometry (LC-MS). nih.gov Many alcohols, especially those with low molecular weight or part of non-ionic surfactants, are difficult to ionize efficiently by electrospray ionization (ESI). By reacting the hydroxyl group of an analyte with SBA, a sulfonic acid tag is covalently attached. researchgate.net

The reaction proceeds under mild conditions, converting a neutral alcohol into a sulfonic acid derivative. nih.gov This derivative has a readily ionizable proton, allowing for sensitive detection in the negative-ion mode of ESI-MS. researchgate.netresearchgate.net This method improves the characterization of complex mixtures like fatty alcohol ethoxylates by ensuring uniform ionization across all species. nih.gov

| Derivatizing Agent (Analogue) | Target Analyte/Functional Group | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| 2-Sulfobenzoic anhydride (SBA) | Alcohols, Phenols (-OH) | To introduce a strongly acidic, permanently charged group for enhanced ionization. | LC-MS (Negative ESI Mode) |

| 4-hydrazinobenzoic acid (HBA) | Aldehydes, Ketones (C=O) | To form stable imines that can be detected by UV or other methods. | HPLC-UV, CE-DAD |

| 4-APEBA | Aldehydes, Carboxylic acids | To introduce a charged tag and isotopic signature for screening and identification. | LC-MS/MS |

Strategies for Enhanced Spectrometric Detection (e.g., LC/MS Derivatization)

The sulfonic acid group is particularly well-suited for this purpose. In techniques like electrospray ionization mass spectrometry (ESI-MS), which is commonly coupled with liquid chromatography, the presence of a strongly acidic group that can easily be deprotonated to form a stable anion is highly advantageous for detection in negative ion mode. Research on related compounds, such as 2-sulfobenzoic anhydride, demonstrates this principle effectively. This reagent is used to derivatize phenols, converting the hydroxyl group into a sulfobenzoate ester. nih.gov This "tagging" with a sulfonic acid group allows for uniform and robust ionization of various phenol (B47542) species, significantly improving their detectability by ESI-MS. nih.gov

Following this logic, this compound could theoretically be activated (e.g., at its carboxylic acid group) to react with analytes containing suitable functional groups (like alcohols or amines). The resulting derivative would carry the sulfobenzoic acid tag, enhancing its ESI response.

Furthermore, studies on the isomers of sulfobenzoic acid using techniques like traveling-wave ion mobility mass spectrometry highlight the importance of the sulfonic acid group in generating distinct fragmentation patterns and ion mobility profiles. nih.govresearchgate.net This suggests that derivatives incorporating the this compound moiety could potentially be engineered to yield specific and predictable fragment ions in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection through methods like multiple reaction monitoring (MRM).

Table 1: Potential Derivatization Strategy for Enhanced Spectrometric Detection

| Analyte Functional Group | Potential Reaction with this compound (activated) | Benefit for LC/MS Detection |

| Hydroxyl (-OH) | Esterification | Introduction of a strongly anionic sulfonic acid group. |

| Amine (-NH2) | Amidation | Enhanced ionization efficiency in negative mode ESI. |

| Thiol (-SH) | Thioesterification | Predictable fragmentation for selective detection. |

This table is based on established chemical principles and applications of similar compounds, illustrating the potential use of this compound.

Construction of Chemical Libraries for High-Throughput Research Screening

In the field of drug discovery and materials science, the construction of chemical libraries is a cornerstone of high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity or material properties. The design of these libraries often revolves around a central molecular scaffold, which is systematically modified with a variety of functional groups to create a diverse set of related analogues.

Benzoic acid and its derivatives are well-established as valuable scaffolds in medicinal chemistry. targetanalysis.grresearchgate.netijcrt.org Their structural rigidity, coupled with the reactive handle of the carboxylic acid group, allows for the straightforward synthesis of large arrays of esters, amides, and other derivatives.

While specific examples of large-scale chemical libraries built from this compound are not prominent in the literature, its structure is amenable to such applications. The presence of three distinct functional domains—the carboxylic acid, the sulfonic acid, and the ethoxy group—offers multiple points for diversification. The carboxylic acid is the most common site for modification, enabling the creation of amide or ester libraries.

The general workflow for constructing a chemical library for HTS based on a scaffold like this compound would involve:

Scaffold Selection : Choosing the core structure (this compound).

Reaction Planning : Selecting a robust and high-yield reaction, such as amidation of the carboxylic acid group.

Building Block Acquisition : Procuring a diverse set of primary and secondary amines to react with the scaffold.

Automated Synthesis : Utilizing robotic liquid handlers and automated synthesis platforms to perform the reactions in a miniaturized, parallel format (e.g., in 96- or 384-well plates). nih.gov

Screening : Directly screening the unpurified reaction mixtures in a high-throughput biological or functional assay. nih.govnih.gov

The resulting library of novel compounds can then be screened for various biological activities, such as enzyme inhibition or receptor binding, to identify lead compounds for drug development. The combination of automated, miniaturized synthesis and direct screening accelerates the discovery process significantly. nih.govnih.gov

Environmental Chemical Considerations and Degradation Pathways of Sulfobenzoic Acids

Environmental Fate and Transport Mechanisms in Various Media

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Aromatic sulfonic acids are characterized by their high water solubility and low volatility. acs.org

The sulfonic acid group (-SO₃H) is strongly acidic and highly polar, rendering compounds like 4-ethoxy-2-sulfobenzoic acid readily soluble in water. thieme-connect.depatsnap.com This high water solubility suggests that the primary medium for its transport in the environment would be water. ca.gov Consequently, it is expected to be highly mobile in soil and aquatic systems, with a low potential for partitioning into fatty tissues of organisms (bioconcentration). ca.govfishersci.com The addition of a carboxylic acid group further increases its polarity and water solubility.

Table 1: Predicted Environmental Transport Characteristics of Aromatic Sulfonic Acids

| Property | Expected Characteristic for this compound | Rationale |

|---|---|---|

| Primary Transport Medium | Water | High water solubility due to sulfonic and carboxylic acid groups. patsnap.comca.gov |

| Mobility in Soil | High | Low adsorption to organic matter due to high polarity. fishersci.com |

| Bioconcentration Potential | Low | High water solubility limits partitioning into fatty tissues. ca.gov |

| Volatility | Low | The presence of ionic groups results in very low vapor pressure. acs.org |

Abiotic Transformation Pathways (e.g., Photolytic and Hydrolytic Degradation)

Abiotic degradation processes, such as photolysis and hydrolysis, can be significant transformation pathways for chemicals in the environment, particularly in aquatic systems.

Photolytic Degradation: Sunlight can induce the degradation of organic compounds. Studies on benzenesulfonic acid have shown that it can undergo photolysis in aqueous solutions. nih.gov This process can lead to the formation of sulfurous acid, sulfur dioxide (SO₂), and/or sulfuric acid. nih.gov In alkaline solutions, photolysis of benzenesulfonic acid has been reported to yield benzene (B151609) and biphenyl. nih.gov Furthermore, photocatalytic degradation, often using a titanium dioxide (TiO₂) catalyst and solar radiation, has been demonstrated as a viable technique for breaking down benzenesulfonic acid. acs.orgacs.org The rate of photocatalytic degradation is influenced by factors such as pH and the presence of other anions in the water. acs.org For this compound, the aromatic ring and its substituents would be expected to absorb UV radiation, making it susceptible to similar photolytic and photocatalytic degradation pathways.

Hydrolytic Degradation: Hydrolysis is the cleavage of chemical bonds by the addition of water. Aromatic sulfonic acids are generally resistant to hydrolysis under typical environmental conditions of pH and temperature. nih.gov The carbon-sulfur bond in arylsulfonic acids is stable; significant hydrolysis to reverse the sulfonation reaction (desulfonation) typically requires high temperatures (above 200°C) and acidic conditions. wikipedia.org Therefore, hydrolytic degradation of the sulfonate group from the aromatic ring of this compound is unlikely to be a significant environmental degradation pathway. Similarly, the ether linkage of the ethoxy group is generally stable to hydrolysis under neutral pH conditions.

Biotransformation and Biodegradation Studies in Aquatic and Terrestrial Environments

The ultimate fate of many organic compounds in the environment is determined by their susceptibility to microbial degradation. The biodegradability of aromatic sulfonic acids is highly variable and depends on the specific structure of the molecule, including the type and position of other substituents on the aromatic ring.

The sulfonic acid group itself is known to increase the resistance of some aromatic compounds to microbial attack. nih.gov For instance, studies on p-n-alkylbenzene sulfonates indicated that they were resistant to biodegradation, with the sulfonic acid group being the primary reason for their persistence. nih.gov However, other research has shown that certain isomers of aminobenzenesulfonic acid can be extensively mineralized under aerobic conditions by specific microbial consortia. core.ac.uk

For linear alkylbenzene sulfonates (LAS), a common class of surfactants, biodegradation is a well-documented process, but it is initiated by the microbial attack on the alkyl chain, not the sulfonated aromatic ring. mpob.gov.myhibiscuspublisher.com This suggests that for this compound, the ethoxy group could potentially serve as an initial point of microbial attack, through O-dealkylation, before the degradation of the aromatic ring. The biodegradation of other substituted benzoic acids, such as chlorobenzoic and nitrobenzoic acids, has also been widely reported, indicating that microorganisms possess diverse enzymatic capabilities to cleave substituted aromatic rings. jbarbiomed.comnih.govnih.gov

Table 2: Factors Influencing the Biodegradation of Substituted Aromatic Acids

| Substituent Group | General Influence on Biodegradation | Relevance to this compound |

|---|---|---|

| Sulfonic Acid (-SO₃H) | Often increases persistence and resistance to microbial attack. nih.gov | May make the compound more recalcitrant compared to unsubstituted benzoic acid. |

| Alkyl/Ethoxy (-OR) | Can be a site for initial microbial attack (e.g., O-dealkylation). mpob.gov.my | The ethoxy group could be a potential site for initial biotransformation. |

| Carboxylic Acid (-COOH) | Generally enhances biodegradability as it is a common functional group in biological molecules. | The carboxyl group is unlikely to hinder degradation. |

| Position of Substituents | The relative positions of functional groups can cause steric hindrance and affect enzyme accessibility. | The ortho-position of the sulfo group relative to the carboxyl group may influence enzymatic attack. |

Sustainable Chemistry Implications in Lifecycle Assessment of Sulfobenzoic Acid Production and Use

The production of aromatic sulfonic acids has significant environmental implications, from the acquisition of raw materials to the energy consumed during synthesis. A lifecycle assessment (LCA) approach helps to identify these environmental hotspots.

Traditional methods for aromatic sulfonation involve the use of harsh and corrosive reagents like concentrated or fuming sulfuric acid (oleum) and chlorosulfonic acid. researchgate.netwikipedia.org These processes can generate significant acidic waste streams and require substantial energy inputs. From a sustainable chemistry perspective, there is a strong interest in developing "greener" sulfonation methods. researchgate.net These include the use of solid acid catalysts, such as silica-supported catalysts, which are reusable and reduce waste, and conducting reactions under solvent-free conditions, for example, using microwave irradiation to reduce reaction times and energy consumption. ajgreenchem.com

The raw materials for producing this compound would likely include an ethoxy-substituted benzene derivative and a sulfonating agent. The lifecycle impacts of these precursors are critical. LCAs of sulfuric acid production, a key chemical for sulfonation, show that the extraction and processing of raw materials (like elemental sulfur) and the energy required for the manufacturing process are the main contributors to its carbon footprint and other environmental impacts. utem.edu.mycore.ac.uklut.fisemanticscholar.org

Therefore, the sustainability of this compound production is intrinsically linked to:

Greener Synthesis Routes: Adopting catalytic processes that minimize the use of hazardous reagents and reduce waste. ajgreenchem.com

Energy Efficiency: Optimizing reaction conditions to lower energy consumption.

Sustainable Feedstocks: Utilizing raw materials derived from renewable sources or produced through more environmentally benign processes.

By focusing on these principles, the chemical industry can mitigate the environmental burden associated with the lifecycle of sulfobenzoic acids and their derivatives. ca.govchemistryworld.com

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of 4-Ethoxy-2-sulfobenzoic acid is largely unexplored. Future research should focus on elucidating its chemical behavior, particularly the interplay between the electron-donating ethoxy group and the two electron-withdrawing acidic functionalities. The ortho-positioning of the sulfonic acid group relative to the carboxylic acid could lead to unique intramolecular interactions and reactivity not observed in other isomers.

Key areas for investigation include:

Selective Functionalization: Developing reactions that selectively target one of the acidic groups while the other remains protected or unreactive. For instance, conditions could be optimized for selective esterification of the carboxylic acid or sulfonamide formation from the sulfonic acid.

Intramolecular Cyclization: Investigating reactions that could lead to novel heterocyclic systems. The proximity of the two acidic groups might facilitate dehydration or condensation reactions under specific conditions to form cyclic anhydrides or other unique ring structures.

Directed C-H Functionalization: Utilizing the carboxylic acid or sulfonic acid groups as directing groups to achieve regioselective C-H activation and functionalization at other positions on the aromatic ring. This could provide access to a wide range of polysubstituted derivatives that are otherwise difficult to synthesize. nih.gov

Development of Highly Efficient and Sustainable Synthetic Routes via Advanced Methodologies

Current synthetic approaches to aromatic sulfonic acids often rely on harsh conditions, such as using fuming sulfuric acid, which poses environmental and safety challenges. sulfonic-acid.comwikipedia.org Future research must prioritize the development of green and sustainable synthetic routes to this compound.

Advanced methodologies to be explored include:

Biocatalytic Synthesis: Employing engineered enzymes or whole-cell systems to perform selective sulfonation or oxidation reactions under mild, aqueous conditions. rsc.orgmdpi.com This approach could offer high selectivity and significantly reduce waste.

Modern Sulfonation Reagents: Investigating milder and more selective sulfonating agents. A sustainable one-step strategy using thiourea (B124793) dioxide as a sulfur dioxide surrogate under air has been shown to be effective for various aryl halides and could be adapted for this synthesis. rsc.org

Flow Chemistry: Transitioning the synthesis to continuous flow reactors. This would allow for precise control over reaction parameters (temperature, pressure, stoichiometry), improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up.

Ultrasonically Assisted Synthesis: Utilizing sonication to enhance reaction rates and yields under milder conditions. Sulfonation of aromatic compounds has been shown to be enhanced by ultrasound, leading to shorter reaction times. scirp.org

| Methodology | Potential Reagents/System | Key Advantages |

| Biocatalysis | Engineered dioxygenases or sulfotransferases | High selectivity, mild aqueous conditions, reduced environmental impact. rsc.org |

| Modern Reagents | Thiourea dioxide, air, transition-metal catalyst | Avoids harsh acids, uses readily available materials, sustainable. rsc.org |

| Flow Chemistry | Microreactor systems | Enhanced safety, precise process control, improved scalability. |

| Sonochemistry | Vilsmeier-Haack reagent, NaHSO₃ | Increased reaction rates, higher yields, reduced reaction times. scirp.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research by enabling rapid prediction of molecular properties and optimizing reaction conditions. engineering.org.cncrimsonpublishers.comnih.gov For this compound, these computational tools can accelerate its development and application significantly.

Future research should focus on:

Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the physicochemical properties (e.g., solubility, pKa, lipophilicity) and potential biological activities of a virtual library of this compound derivatives. nih.gov This would allow for the in-silico screening of thousands of potential compounds before committing to laboratory synthesis.

Reaction Outcome Prediction: Using ML algorithms to predict the regioselectivity and yield of functionalization reactions on the this compound scaffold. This can guide experimental design and reduce the number of trial-and-error experiments needed.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound core with desired properties for specific applications, such as optimized binding to a biological target or specific material characteristics. crimsonpublishers.com Recently developed AI frameworks like MetaGIN can deliver fast and accurate predictions without requiring complex 3D structural data, making advanced molecular screening more accessible. newswise.com

Expansion of Supramolecular Applications in Advanced Functional Materials

The presence of two distinct hydrogen-bond-donating groups (carboxylic and sulfonic acid) and an aromatic ring makes this compound an excellent candidate for building complex, self-assembled structures. Supramolecular chemistry explores these non-covalent interactions to create functional materials. rsc.orgtue.nlrsc.org

Promising avenues for research include:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to synthesize novel MOFs. The sulfonic acid and carboxylic acid groups can coordinate with different metal ions, potentially leading to frameworks with unique topologies, pore structures, and catalytic or separation properties.

Hydrogen-Bonded Networks: Investigating the self-assembly of the molecule into one-, two-, or three-dimensional networks through hydrogen bonding. rsc.org These structures could form the basis for developing gels, liquid crystals, or other soft materials.

Co-crystal Engineering: Systematically combining this compound with other molecules (co-formers) to create co-crystals with tailored physical properties, such as improved stability or altered solubility. nih.gov

Design of Next-Generation Catalytic Systems Incorporating Sulfobenzoic Acid Moieties

The sulfonic acid group is a well-known Brønsted acid catalyst. Attaching this moiety to an aromatic ring provides a stable and versatile platform for creating new catalytic systems.

Future work in this area should involve:

Homogeneous Catalysis: Evaluating this compound as a soluble organocatalyst for acid-catalyzed reactions like esterifications, hydrolyses, and condensations. The ethoxy group may enhance its solubility in organic media compared to unsubstituted sulfobenzoic acid.

Heterogeneous Catalysis: Immobilizing this compound onto solid supports, such as silica, polymers, or magnetic nanoparticles. This would create a recoverable and reusable solid acid catalyst, aligning with the principles of green chemistry.

Bifunctional Catalysis: Designing catalysts where both the sulfonic acid and carboxylic acid groups participate in a reaction mechanism. This cooperative catalysis could enable novel transformations or enhance the efficiency of existing ones.

| Catalyst Type | Design Strategy | Potential Applications |

| Homogeneous | Use as a soluble organocatalyst | Esterification, hydrolysis, alkylation |

| Heterogeneous | Grafting onto silica or polymer supports | Biomass conversion, fine chemical synthesis |

| Bifunctional | Utilizing both -SO₃H and -COOH groups | Cascade reactions, cooperative catalysis |

Scalability of Synthesis for Industrial Research and Fine Chemical Production

For any compound to have a significant impact, its synthesis must be scalable for industrial production. Research into the large-scale synthesis of this compound is crucial for its potential use in fine chemicals and materials.

Key research objectives include:

Process Optimization: Optimizing existing synthetic routes to maximize yield and purity while minimizing cost and waste. This involves a systematic study of reaction parameters, solvent effects, and purification methods.

Alternative Feedstocks: Exploring the use of more sustainable and readily available starting materials. For example, investigating routes that begin from bio-derived precursors rather than petroleum-based chemicals.

Industrial Synthesis Methods: Evaluating established industrial processes, such as the Tyrer sulfonation process or thin-film reactors, for their applicability to the production of this specific compound. wikipedia.orgijsr.net A patented process for the oxidation of 2-(substituted)-4-toluenesulfonic acid provides a potential scalable route for related sulfobenzoic acids. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-2-sulfobenzoic acid, and how can purity be optimized?

- Methodology : Begin with sulfonation of 4-ethoxybenzoic acid using fuming sulfuric acid under controlled temperatures (0–5°C). Subsequent neutralization with NaOH yields the sulfonate salt. Purification via recrystallization in ethanol-water mixtures improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and IR spectroscopy to verify sulfonic acid and ethoxy groups .

- Critical Note : Adjust stoichiometry of sulfonating agents to avoid over-sulfonation, which may produce side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to quantify impurities (<1%).

- Structural Confirmation :

- NMR : Look for downfield shifts in H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to sulfonic acid).

- IR : Confirm sulfonic acid group (S=O stretching at 1180–1250 cm) and ethoxy C-O stretch (1050–1150 cm) .

- Supplementary Data : Elemental analysis (C, H, S) to validate stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential SO release during sulfonation.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Experimental Design :

- Conduct systematic solubility studies in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Use gravimetric analysis to quantify solubility.

- Control variables (e.g., stirring time, particle size) to minimize variability.

- Data Analysis : Apply Hansen solubility parameters to model interactions and identify outliers. Address discrepancies by comparing with structurally analogous compounds (e.g., 4-sulfobenzoic acid derivatives) .

Q. How to design experiments assessing the stability of this compound under varying pH conditions?

- Protocol :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.

- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic systems) and HPLC.